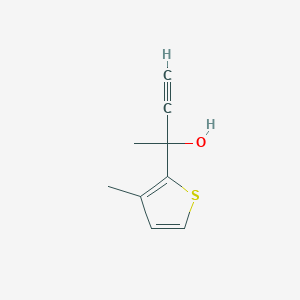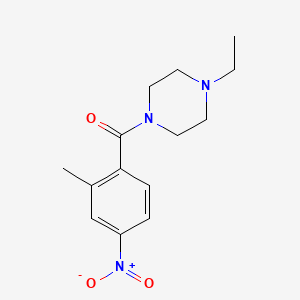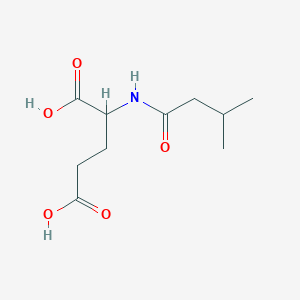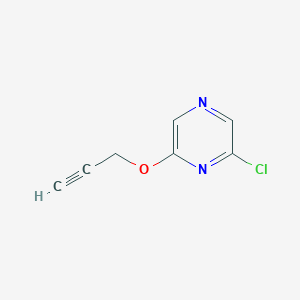
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound that belongs to the class of alkynyl alcohols It is characterized by the presence of a thiophene ring substituted with a methyl group and an alkynyl alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol typically involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions generally include the use of solvents such as ethanol and the addition of catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The compound is also used as an intermediate in the synthesis of various agrochemical and specialty chemical products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, alkenes, and substituted alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s alkynyl alcohol functional group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound is similar in structure but lacks the thiophene ring.
3-Butyn-2-ol: Another related compound, which is used in the manufacture of agrochemical and specialty chemical products.
Uniqueness
2-(3-Methylthiophen-2-yl)but-3-yn-2-ol is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other alkynyl alcohols and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
2-(3-methylthiophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H10OS/c1-4-9(3,10)8-7(2)5-6-11-8/h1,5-6,10H,2-3H3 |
InChI-Schlüssel |
NQHGFRDQOSQWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)






![tert-butyl 4-[(5-ethoxycarbonyl-1H-pyrazol-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B13889196.png)



![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)


